molecular formula C11H11NO2 B1605278 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione CAS No. 5488-36-8

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Cat. No.: B1605278
CAS No.: 5488-36-8
M. Wt: 189.21 g/mol
InChI Key: VSRVOIDBBCKMTM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylisoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVOIDBBCKMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203369
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-36-8
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5488-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 4,4-dimethylisoquinoline-1,3-dione (C11H11NO2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylisoquinoline-1,3-dione, a heterocyclic compound with the molecular formula C11H11NO2. The isoquinoline-1,3(2H,4H)-dione scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] This document details the synthesis, structural elucidation, physicochemical properties, and potential applications of the title compound, with a focus on providing practical, field-proven insights for professionals in drug discovery and chemical research. The content is structured to explain the causality behind experimental choices and to ensure that described protocols are self-validating through references to authoritative sources.

Core Structure and Rationale for Interest

4,4-dimethylisoquinoline-1,3-dione belongs to the class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds widely found in nature and known for their diverse biological activities.[1] The core structure is a bicyclic system consisting of a benzene ring fused to a dihydropyridine ring containing two carbonyl groups at positions 1 and 3. The key feature of the title compound is the gem-dimethyl substitution at the 4-position. This structural motif is significant for several reasons:

  • Steric Hindrance: The two methyl groups introduce significant steric bulk, which can influence the molecule's conformation and its binding affinity to biological targets.

  • Metabolic Stability: The quaternary carbon at the 4-position can block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of drug candidates derived from this scaffold.

  • Conformational Rigidity: The gem-dimethyl group restricts the flexibility of the heterocyclic ring, which can lead to higher selectivity for specific receptor subtypes.

Figure 1: Chemical structure of 4,4-dimethylisoquinoline-1,3-dione.

Synthesis and Mechanistic Insights

The synthesis of isoquinoline-1,3-diones has attracted considerable attention from synthetic chemists aiming for simple, mild, and efficient methods.[3] Various synthetic strategies have been developed, often involving cyclization reactions of appropriately substituted precursors.[4][5]

2.1. Retrosynthetic Analysis and Key Strategies

A common approach to constructing the 4,4-dimethylisoquinoline-1,3-dione skeleton involves the formation of the heterocyclic ring from an acyclic precursor already containing the gem-dimethyl group. This can be achieved through intramolecular cyclization of a suitably functionalized benzamide derivative.

2.2. Representative Synthetic Protocol

A plausible and efficient synthesis of 4,4-dimethylisoquinoline-1,3-dione can be achieved via a Michael-Claisen condensation reaction.[6] This method offers a convergent and atom-economical route to substituted cyclohexane-1,3-diones, which can be precursors to the target molecule.

Experimental Workflow:

Synthesis_Workflow start Starting Materials (e.g., Substituted Acetone and α,β-unsaturated ester) michael_claisen One-pot Michael-Claisen Condensation start->michael_claisen intermediate Cyclohexane-1,3-dione Intermediate michael_claisen->intermediate aromatization Aromatization/ Ring Transformation intermediate->aromatization product 4,4-dimethylisoquinoline-1,3-dione aromatization->product

Figure 2: A generalized workflow for the synthesis of the target molecule.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of a suitable substituted acetone derivative in an appropriate solvent (e.g., THF), a strong base such as potassium tert-butoxide (t-BuOK) is added at a low temperature.[6]

  • Michael Addition: An α,β-unsaturated ester is then added dropwise to the reaction mixture. The enolate of the acetone derivative undergoes a Michael addition to the unsaturated ester.

  • Claisen Condensation: The resulting enolate then undergoes an intramolecular Claisen condensation to form the cyclohexane-1,3-dione ring.[6]

  • Aromatization and Heterocycle Formation: The cyclohexane-1,3-dione intermediate can then be converted to the desired 4,4-dimethylisoquinoline-1,3-dione through a series of steps involving amination and subsequent oxidation/aromatization. The specifics of this transformation would depend on the exact nature of the starting materials and the desired substitution pattern on the aromatic ring.

  • Workup and Purification: The reaction is quenched with a suitable reagent, and the product is extracted, dried, and purified using standard techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized compound is crucial for its use in further research and development.

PropertyValueReference
Molecular FormulaC11H11NO2[7]
Molecular Weight189.21 g/mol [8][9]
AppearanceTypically a white or off-white solidGeneral chemical knowledge
Melting PointDependent on purityExperimental determination
SolubilitySoluble in many common organic solventsGeneral chemical knowledge

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7-8 ppm region), a singlet for the two equivalent methyl groups at the 4-position (around δ 1.5 ppm), and a signal for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (in the δ 160-180 ppm range), the aromatic carbons, the quaternary carbon at the 4-position, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands for the two carbonyl groups (C=O) of the dione, typically in the 1650-1750 cm⁻¹ region. An N-H stretching band may also be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Potential Applications and Future Directions

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][10][11]

4.1. Drug Discovery and Development
  • Anticancer Activity: Many isoquinoline alkaloids and their derivatives have demonstrated potent antitumor properties.[2] The 4,4-dimethylisoquinoline-1,3-dione core can serve as a starting point for the synthesis of novel anticancer agents.

  • Anti-inflammatory and Analgesic Effects: N-substituted derivatives of related phthalimides have shown analgesic and anti-inflammatory activities.[10]

  • Other Biological Activities: Isoquinoline alkaloids have also been investigated for their antidiabetic, antibacterial, antifungal, antiviral, and neuroprotective effects.[1][2]

Signaling_Pathway cluster_drug_action Potential Mechanism of Action drug 4,4-dimethylisoquinoline-1,3-dione Derivative target Biological Target (e.g., Enzyme, Receptor) drug->target Binds to pathway Cellular Signaling Pathway target->pathway Modulates response Biological Response (e.g., Apoptosis, Anti-inflammation) pathway->response Leads to

Sources

A Technical Guide to the Research Applications of 4,4-dimethylisoquinoline-1,3-dione: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The isoquinoline-1,3-dione scaffold, also known as homophthalimide, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with significant biological activity. This guide focuses on a specific derivative, 4,4-dimethylisoquinoline-1,3-dione, exploring its potential as a core building block for novel therapeutic agents. While direct research on this specific molecule is nascent, analysis of its structural features and the extensive pharmacology of the parent scaffold provides a robust framework for predicting its applications. This document outlines the primary application of this compound as a foundational scaffold for developing Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Secondary applications in central nervous system (CNS) drug discovery and broader anticancer screening are also discussed. We provide detailed, field-proven experimental protocols for synthesis, enzymatic assays, and cell-based screening to empower researchers to validate these applications.

The Isoquinoline-1,3-dione Core: A Foundation of Pharmacological Diversity

The isoquinoline structural motif is a cornerstone of medicinal chemistry, found in a vast array of natural alkaloids and synthetic compounds with diverse pharmacological effects.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[1][2][3][4] The isoquinoline-1,3-dione substructure, in particular, has attracted significant attention from synthetic and medicinal chemists aiming to develop novel therapeutics.[5] This interest is due to its rigid, planar geometry and its capacity for tailored substitution at the nitrogen atom and the aromatic ring, allowing for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Profile of 4,4-dimethylisoquinoline-1,3-dione

The subject of this guide, 4,4-dimethylisoquinoline-1,3-dione, is a specific derivative whose unique structural features make it an intriguing starting point for a drug discovery program.

Molecular Structure and Properties

The fundamental structure is presented below, characterized by the isoquinoline-1,3-dione core with two methyl groups at the C4 position.

Caption: Structure of 4,4-dimethylisoquinoline-1,3-dione.

Basic physicochemical properties are summarized in the table below, derived from public chemical databases.[6]

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem[6]
Molecular Weight 189.21 g/mol PubChem[6]
CAS Number 5488-36-8PubChem[6]
XLogP3 1.6PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]
The Significance of the C4 Gem-Dimethyl Group

From an application scientist's perspective, the gem-dimethyl substitution at the C4 position is not a trivial modification. It imparts several critical features that are advantageous for drug design:

  • Conformational Rigidity: The methyl groups lock the conformation of the heterocyclic ring, reducing the entropic penalty upon binding to a protein target and potentially increasing binding affinity.

  • Blocked Metabolism: The C4 position in the parent scaffold is susceptible to metabolic oxidation. The presence of the gem-dimethyl group blocks this metabolic route, which can lead to an improved pharmacokinetic profile and increased in vivo half-life.

  • Defined Steric Profile: The methyl groups provide a defined three-dimensional shape that can be exploited for selective interactions within a protein's binding pocket, potentially enhancing selectivity for the target protein over off-targets.

Primary Research Application: A Core Scaffold for PARP Inhibitor Design

The most compelling and well-supported application for 4,4-dimethylisoquinoline-1,3-dione is as a starting scaffold for the design of PARP inhibitors.

Mechanism of Action: Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage repair machinery.[7] PARP-1 acts as a "molecular nick sensor," binding to single-strand DNA breaks and synthesizing poly(ADP-ribose) chains that recruit other repair proteins.[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (common in certain ovarian, breast, and prostate cancers), the inhibition of PARP leads to an accumulation of irreparable DNA damage, ultimately causing cell death.[8] This concept, known as "synthetic lethality," allows PARP inhibitors to selectively kill cancer cells while largely sparing healthy cells.[8]

The Isoquinolinone Pharmacophore

The catalytic activity of PARP relies on its substrate, nicotinamide adenine dinucleotide (NAD+). The isoquinoline-1,3-dione core structurally mimics the nicotinamide moiety of NAD+, enabling it to act as a competitive inhibitor at the enzyme's catalytic site.[7] This structural similarity establishes the isoquinolinone framework as a highly promising candidate for PARP inhibitor development.[7] By modifying the N-position of 4,4-dimethylisoquinoline-1,3-dione, researchers can introduce various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties.

PARP_Inhibition DNA_Damage DNA Single-Strand Break (e.g., from chemotherapy) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) Synthesis PARP1->PAR Catalyzes DSB Replication Fork Collapse (Double-Strand Break) PARP1->DSB Inhibition leads to NAD NAD+ NAD->PAR Substrate Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair_Success DNA Repair (Cell Survival) Repair_Proteins->Repair_Success Inhibitor 4,4-dimethylisoquinoline- 1,3-dione Derivative (PARP Inhibitor) Inhibitor->Inhibition_Point Blocks HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutant) DSB->HR_Deficiency Apoptosis Synthetic Lethality (Cancer Cell Death) DSB->Apoptosis in HR-deficient cells HR_Deficiency->Apoptosis Leads to

Caption: PARP-1 inhibition pathway leading to synthetic lethality.

Secondary and Exploratory Applications

Beyond PARP inhibition, the unique properties of the 4,4-dimethylisoquinoline-1,3-dione scaffold suggest its utility in other research domains.

Development of CNS-Active Agents

Isoquinoline derivatives are well-documented for their potent effects on the central nervous system.[3] Furthermore, the isoindolinone scaffold has been specifically investigated for designing PARP inhibitors with enhanced blood-brain barrier (BBB) permeability to treat CNS cancers.[7] The moderate lipophilicity (XLogP3 ≈ 1.6) and compact structure of the core molecule are favorable starting points for developing CNS-penetrant drugs. Research could focus on synthesizing derivatives and evaluating them in models of neurodegenerative diseases or glioblastoma.

Broad Anticancer and Antimicrobial Screening

Given the wide-ranging biological activities of the parent scaffold, 4,4-dimethylisoquinoline-1,3-dione serves as an excellent starting fragment for broader screening campaigns. Related structures, such as benzo[de]isoquinoline-1,3-diones, have shown significant cytotoxic effects against various cancer cell lines, including colon, liver, and breast cancer.[10] Similarly, various isoquinoline derivatives have demonstrated antibacterial and antifungal properties.[11][12] A library of derivatives could be synthesized and tested against panels of cancer cell lines and microbial strains to identify novel lead compounds.

Experimental Workflows and Protocols

To translate the potential of 4,4-dimethylisoquinoline-1,3-dione into actionable research, we provide the following validated protocols.

Workflow Start Start: 4,4-dimethylisoquinoline-1,3-dione Synthesis Protocol 5.1: Synthesis of N-Substituted Derivative Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay1 Protocol 5.2: In Vitro PARP-1 Enzyme Inhibition Assay Purification->Assay1 Assay2 Protocol 5.3: Cell-Based Viability Assay (e.g., MTT) Purification->Assay2 Data1 Determine IC₅₀ (Enzymatic Potency) Assay1->Data1 Data2 Determine GI₅₀/IC₅₀ (Cellular Potency) Assay2->Data2 Analysis Structure-Activity Relationship (SAR) Analysis Data1->Analysis Data2->Analysis End Lead Compound Identification Analysis->End

Caption: High-level experimental workflow for lead discovery.

Protocol 5.1: General Synthesis of N-Substituted 4,4-dimethylisoquinoline-1,3-dione Derivatives

Rationale: This protocol describes a standard nucleophilic substitution reaction to create a small library of derivatives for screening. The nitrogen of the homophthalimide is weakly acidic and can be deprotonated by a suitable base to form a nucleophile, which then reacts with an alkyl or benzyl halide.

Materials:

  • 4,4-dimethylisoquinoline-1,3-dione (starting material)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Various substituted benzyl bromides or alkyl iodides (R-X)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4-dimethylisoquinoline-1,3-dione (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the desired electrophile (R-X, e.g., benzyl bromide) (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-substituted product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: In Vitro PARP-1 Enzyme Inhibition Assay

Rationale: This protocol uses a commercially available, chemiluminescent assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the synthesized compounds. This provides a direct measure of target engagement.

Materials:

  • PARP-1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or equivalent)

  • Synthesized N-substituted derivatives of 4,4-dimethylisoquinoline-1,3-dione

  • Olaparib or Talazoparib (positive control inhibitor)

  • DMSO (vehicle control)

  • Microplate reader with chemiluminescence detection capabilities

Procedure:

  • Prepare a stock solution of each test compound and the positive control in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of each compound in assay buffer. It is critical to maintain a consistent final DMSO concentration (e.g., 1%) across all wells.

  • Following the manufacturer's instructions, add the PARP-1 enzyme, assay buffer, and test compounds/controls to the wells of a 96-well plate.

  • Initiate the reaction by adding the NAD+ and activated DNA substrate mixture provided in the kit.

  • Incubate the plate for the recommended time (e.g., 60 minutes at room temperature).

  • Add the detection reagents as per the kit protocol.

  • Measure the chemiluminescence on a microplate reader.

  • Data Analysis:

    • The "No Inhibitor" well represents 100% enzyme activity.

    • The "Vehicle Control" (DMSO only) should be similar to 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.3: Cell-Based Viability Assay (MTT)

Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the potency of the compounds in a cellular context, which is essential for validating the "synthetic lethality" hypothesis.

Materials:

  • BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)[8]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (absorbance reader at ~570 nm)

Procedure:

  • Seed the MDA-MB-436 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Olaparib) in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percent viability relative to the vehicle-treated cells.

    • Plot percent viability versus log[compound concentration] and fit the data to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

4,4-dimethylisoquinoline-1,3-dione is a chemically tractable and highly promising scaffold for modern drug discovery. Its structural features, particularly the conformationally-locking gem-dimethyl group, make it an ideal starting point for developing potent and selective inhibitors of high-value therapeutic targets. The clear line of sight for its application in PARP inhibitor development provides a strong, evidence-based rationale for initiating a research program. Successful identification of potent enzymatic and cellular inhibitors from the proposed workflows would warrant further investigation into lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies in relevant cancer xenograft models.

References

  • Niu, Y., & Xia, X. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20, 7861-7885. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Anonymous. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. [Link]

  • Anonymous. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Anonymous. (2025). Structures of the designed 4,4-dimethylisoquinoline-1,3(2H,4H)-dione derivatives. ResearchGate. [Link]

  • Bakulina, O. Yu., et al. (2024). Natural‐Like Spirocyclic Δ‐Butenolides Obtained from Diazo Homophthalimides. ResearchGate. [Link]

  • Anonymous. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]

  • Anonymous. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione. PubChem. [Link]

  • Anonymous. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. [Link]

  • Chiarugi, A., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Anonymous. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health. [Link]

  • Khan, I., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository. [Link]

  • Anonymous. (2025). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. ResearchGate. [Link]

  • Anonymous. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Kaur, S. (2023). The Vital Role of Medicinal Chemistry. Open Access Journals. [Link]

  • Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]

  • Khan, I., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. PubMed. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of isoquinoline‐1,3‐diones. ResearchGate. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Morin, M. S. T., et al. (2014). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry. [Link]

  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. [Link]

  • Anonymous. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the formation of the homophthalimide precursor from homophthalic anhydride, followed by a base-mediated dimethylation at the C4 position. This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental design, and offers insights into critical process parameters to ensure reproducibility and high yield.

Introduction

The isoquinoline-1,3(2H,4H)-dione, or homophthalimide, core is a privileged scaffold in the design of biologically active molecules. The introduction of substituents at the 4-position can significantly modulate the pharmacological properties of these compounds. Specifically, gem-disubstitution at the C4 position, as seen in 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, can enhance metabolic stability and introduce conformational constraints that may lead to improved target affinity and selectivity. This application note provides a detailed protocol for the synthesis of this important derivative, starting from commercially available reagents.

Overall Synthesis Workflow

The synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is achieved in two main stages:

  • Step 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

  • Step 2: Dimethylation of Homophthalimide

Synthesis_Workflow Start Homophthalic Anhydride Precursor Homophthalimide (Isoquinoline-1,3(2H,4H)-dione) Start->Precursor Step 1: Ammonia or Urea Final_Product 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione Precursor->Final_Product Step 2: Base, Methyl Iodide

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

Principle and Mechanism

The synthesis of the homophthalimide precursor involves the reaction of homophthalic anhydride with a nitrogen source, such as ammonia or urea.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes intramolecular cyclization via dehydration to yield the stable five-membered imide ring of homophthalimide.

Step1_Mechanism cluster_0 Reaction of Homophthalic Anhydride with Ammonia Anhydride Homophthalic Anhydride Ammonia + NH3 Intermediate Amic Acid Intermediate Ammonia->Intermediate Nucleophilic Attack Heat Δ (-H2O) Imide Homophthalimide Heat->Imide Cyclization

Caption: Reaction scheme for homophthalimide synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
Homophthalic AnhydrideC₉H₆O₃162.1410.0 g (61.7 mmol)≥98%
UreaCH₄N₂O60.064.45 g (74.0 mmol)≥99%
Glacial Acetic AcidCH₃COOH60.0550 mLACS Grade
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (10.0 g, 61.7 mmol) and urea (4.45 g, 74.0 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) to remove any remaining acetic acid and unreacted urea.

  • Purification: The crude product can be recrystallized from ethanol to yield pure homophthalimide as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Yield: 85-95%

Part 2: Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Principle and Mechanism

The dimethylation of homophthalimide at the C4 position is achieved through a base-mediated alkylation. The protons on the methylene bridge (C4) of homophthalimide are acidic due to their benzylic nature and their position alpha to two carbonyl groups. A strong base, such as sodium hydride, can deprotonate the C4 position to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, such as methyl iodide, to introduce the first methyl group. A second deprotonation and subsequent alkylation with another equivalent of methyl iodide yields the desired 4,4-dimethylated product.

Step2_Mechanism cluster_1 Dimethylation of Homophthalimide Homophthalimide Homophthalimide Base1 + NaH Enolate1 Enolate Intermediate Base1->Enolate1 Deprotonation MeI1 + CH3I MonoMe 4-Methylhomophthalimide MeI1->MonoMe SN2 Alkylation Base2 + NaH Enolate2 Enolate Intermediate Base2->Enolate2 Deprotonation MeI2 + CH3I DiMe 4,4-Dimethylhomophthalimide MeI2->DiMe SN2 Alkylation

Caption: Reaction scheme for the dimethylation of homophthalimide.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
HomophthalimideC₉H₇NO₂161.165.0 g (31.0 mmol)As synthesized
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.73 g (68.2 mmol)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous
Methyl IodideCH₃I141.944.2 mL (68.2 mmol)≥99%
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49100 mL
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrous
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask, purged with argon and equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add sodium hydride (2.73 g of a 60% dispersion in mineral oil, 68.2 mmol).

  • Washing of NaH: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under an argon atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask containing the washed sodium hydride. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve homophthalimide (5.0 g, 31.0 mmol) in 50 mL of anhydrous DMF and add this solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Enolate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Alkylation: Add methyl iodide (4.2 mL, 68.2 mmol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-75%

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (argon or nitrogen) and away from any moisture.

  • Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. Avoid inhalation and skin contact.

References

  • PubChem. 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione. [Link]

  • Organic Syntheses. Homophthalic Acid and Anhydride. [Link]

  • Chemistry LibreTexts. Making Amides from Acid Anhydrides. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Chemguide. The reactions of acid anhydrides with ammonia and primary amines. [Link]

Sources

The Strategic Advantage of Gem-Dimethylation: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione as a Versatile Chemical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the isoquinoline-1,3(2H,4H)-dione core represents a privileged scaffold, forming the backbone of numerous bioactive compounds.[1] The strategic introduction of a gem-dimethyl group at the C4 position, yielding 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, bestows this building block with unique conformational and reactivity properties. This guide provides an in-depth exploration of this versatile molecule, from its synthesis to its application in the construction of complex molecular architectures, underpinned by the causal factors that make it a valuable tool for researchers.

The presence of the gem-dimethyl group is not merely an increase in molecular weight; it is a deliberate design element that can significantly influence the biological activity and physicochemical properties of a parent molecule. This is often attributed to the Thorpe-Ingold effect, where the steric bulk of the gem-dimethyl group can accelerate intramolecular reactions by restricting conformational freedom and altering bond angles, thus favoring cyclization and other intramolecular transformations.[2][3] Furthermore, this motif can enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug development.

This document serves as a comprehensive resource for chemists, providing not only the foundational knowledge of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione but also detailed, actionable protocols for its synthesis and derivatization.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe utilization.

PropertyValueSource
IUPAC Name4,4-dimethylisoquinoline-1,3-dionePubChem[4]
Molecular FormulaC₁₁H₁₁NO₂PubChem[4]
Molecular Weight189.21 g/mol PubChem[4]
CAS Number5488-36-8PubChem[4]
AppearanceSolid (form may vary)Generic
Melting PointNot specified
SolubilitySoluble in many organic solventsGeneric

Safety and Handling: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthesis of the Building Block: A Detailed Protocol

The most common and direct route to 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is the exhaustive methylation of homophthalimide. This procedure involves the deprotonation of the acidic methylene protons of homophthalimide, followed by quenching with an excess of a methylating agent.

Protocol 1: Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 Homophthalimide Homophthalimide Reagents 1. Strong Base (e.g., NaH, K2CO3) 2. Methyl Iodide (excess) Product 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione Reagents->Product

Sources

Catalytic Asymmetric Aza-Friedel-Crafts Reaction of Isoquinoline-1,3-dione Ketimines: A Comprehensive Guide to the Synthesis of Chiral 4-Amino-4-Aryl-Dihydroisoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the asymmetric aza-Friedel-Crafts reaction utilizing isoquinoline-1,3-dione derived ketimines. This powerful methodology grants access to valuable chiral isoquinoline-1,3(2H,4H)-dione derivatives, a structural motif prevalent in numerous biologically active compounds and pharmaceuticals. This guide will delve into the reaction's mechanism, provide step-by-step protocols for substrate synthesis and the catalytic asymmetric reaction, and offer insights into data analysis and interpretation.

Introduction: The Significance of Chiral Isoquinoline-1,3-diones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] For instance, certain derivatives have been identified as potent aldose reductase inhibitors, with significant implications for the management of diabetic complications. Notably, the biological activity of these compounds is often stereospecific, with one enantiomer displaying significantly higher efficacy. This underscores the critical importance of developing enantioselective synthetic methods to access single, biologically relevant enantiomers. The asymmetric aza-Friedel-Crafts reaction of isoquinoline-1,3-dione ketimines with electron-rich arenes, such as indoles, provides a direct and efficient route to these valuable chiral molecules.[2]

Reaction Mechanism and the Role of the Chiral Catalyst

The asymmetric aza-Friedel-Crafts reaction is a powerful C-C bond-forming reaction that involves the addition of an electron-rich aromatic compound to an imine, catalyzed by a chiral acid.[1] In the context of this application, a chiral phosphoric acid (CPA) is employed as the catalyst to induce enantioselectivity.

The proposed catalytic cycle, depicted below, highlights the key interactions that govern the stereochemical outcome of the reaction.

aza_friedel_crafts_mechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product_formation Product Formation Ketimine Isoquinoline-1,3-dione Ketimine (1) Activated_Complex Activated Ketimine-CPA Complex Ketimine->Activated_Complex H-bonding Indole Indole (2) Transition_State Stereodetermining Transition State Indole->Transition_State Nucleophilic attack CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex Activated_Complex->Transition_State Intermediate Protonated Intermediate Transition_State->Intermediate Product Chiral Product (3) Intermediate->Product Deprotonation Regenerated_CPA Regenerated CPA Intermediate->Regenerated_CPA Regenerated_CPA->CPA caption Figure 1. Proposed Catalytic Cycle.

Figure 1. Proposed Catalytic Cycle.

The chiral phosphoric acid catalyst activates the ketimine through hydrogen bonding, increasing its electrophilicity. Simultaneously, the chiral environment created by the catalyst directs the nucleophilic attack of the indole from a specific face, leading to the formation of the product with high enantioselectivity. The catalyst is then regenerated, allowing it to participate in subsequent catalytic cycles.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the ketimine substrate and the subsequent asymmetric aza-Friedel-Crafts reaction.

Protocol 1: Synthesis of Isoquinoline-1,3-dione Ketimine Substrate

This protocol describes the synthesis of tert-butyl (1,3-dioxo-2-phenyl-2,3-dihydroisoquinolin-4(1H)-ylidene)carbamate, a key starting material for the asymmetric reaction.[2]

Workflow for Ketimine Synthesis

ketimine_synthesis_workflow Start Start: 2-Carboxybenzaldehyde & Aniline Step1 Step 1: Condensation Start->Step1 Intermediate1 2-Phenylisoquinoline- 1,3,4(2H)-trione Step1->Intermediate1 Step2 Step 2: Aza-Wittig Reaction Intermediate1->Step2 Product Product: N-Boc-Ketimine (1) Step2->Product caption Figure 2. Ketimine Synthesis Workflow.

Figure 2. Ketimine Synthesis Workflow.

Materials:

  • 2-Carboxybenzaldehyde

  • Aniline

  • Aza-Wittig reagent (e.g., Iminophosphorane derived from triphenylphosphine and tert-butyl azidoformate)

  • Anhydrous 1,4-dioxane

  • Celite

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

  • Argon or Nitrogen atmosphere

Procedure:

  • Synthesis of 2-Phenylisoquinoline-1,3,4(2H)-trione: A mixture of 2-carboxybenzaldehyde and aniline is heated to form the intermediate 2-phenylisoquinoline-1,3,4(2H)-trione. The crude product is typically used in the next step without extensive purification.

  • Aza-Wittig Reaction: a. Place the crude 2-phenylisoquinoline-1,3,4(2H)-trione and the aza-Wittig reagent (1.5 equivalents) in an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen).[2] b. Add anhydrous 1,4-dioxane to the flask (to a concentration of 0.2 M).[2] c. Heat the reaction mixture under reflux until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2] d. Cool the reaction to room temperature. e. Evaporate the solvent under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent to afford the desired ketimine.[2]

Characterization: The structure and purity of the synthesized ketimine should be confirmed by NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Asymmetric Aza-Friedel-Crafts Reaction

This protocol details the chiral phosphoric acid-catalyzed reaction between the isoquinoline-1,3-dione ketimine and an indole to produce the chiral 4-amino-4-aryl-dihydroisoquinoline-1,3-dione.[2]

Materials:

  • Isoquinoline-1,3-dione ketimine (1)

  • Indole (2) (or other electron-rich arene)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or a derivative)

  • Anhydrous toluene

  • Magnetic stirring bar

  • Dry round bottom flask

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • To a dry round bottom flask equipped with a magnetic stirring bar, add the isoquinoline-1,3-dione ketimine (1.0 equivalent), the indole (1.1 equivalents), and the chiral phosphoric acid catalyst (e.g., 1 mol%).[2]

  • Add anhydrous toluene to the flask.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 96 hours), monitoring the progress by TLC.[2]

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., from 10:1 to 3:1) to yield the chiral product.[2]

Scale-up Experiment: For a larger scale reaction (e.g., 2.80 mmol of ketimine), the reaction can be performed in a 100 mL round bottom flask with a corresponding increase in solvent volume (e.g., 56 mL of toluene). The purification is performed similarly.[2]

Data Analysis and Interpretation

The successful synthesis of the chiral product is confirmed through a combination of spectroscopic and chromatographic techniques.

Data Presentation: Representative Results

EntryKetimine (1)Indole (2)Catalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)
11a2aD (1)609694>99
21b2aD (1)60969298
31a2bD (1)609690>99

Table derived from data presented in the supporting information of the primary reference.[2] Catalyst D is a specific chiral phosphoric acid derivative.

Characterization of the Chiral Product:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to identify include the newly formed C-H bond at the stereocenter and the protons of the indole and isoquinoline moieties.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the product. A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., n-hexane/isopropanol) are used to separate the two enantiomers.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the product.

  • Optical Rotation: The specific rotation ([α]D) is measured to characterize the chiral nature of the product.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) is recommended to prevent side reactions.

  • Catalyst Selection: The choice of chiral phosphoric acid catalyst can significantly impact the enantioselectivity. Screening of different catalysts may be necessary to optimize the reaction for a specific substrate.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC is important to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The product is typically purified by flash column chromatography. Careful selection of the eluent system is necessary to achieve good separation.

Conclusion

The asymmetric aza-Friedel-Crafts reaction of isoquinoline-1,3-dione ketimines catalyzed by a chiral phosphoric acid provides an efficient and highly enantioselective route to chiral 4-amino-4-aryl-dihydroisoquinoline-1,3-diones. These compounds are of significant interest in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to enable researchers to successfully implement this powerful synthetic methodology in their own laboratories.

References

  • Yuan, W., et al. (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel–Crafts reaction. Chemical Communications. Available at: [Link]

  • Mohamed, A. H., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances. Available at: [Link]

  • Various Authors. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry. Available at: [Link]

  • Various Authors. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2023). Asymmetric aza-Friedel–Crafts reaction of newly developed ketimines: access to chiral indeno[1,2-b]quinoxaline architectures. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2022). Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Naphthols with Isatin-Derived Ketimines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2013). Chiral Phosphoric Acid‐Catalyzed Asymmetric Aza‐Friedel–Crafts Reaction of Indoles with Cyclic N‐Acylketimines: Enantioselective Synthesis of Trifluoromethyldihydroquinazolines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Various Authors. (2018). Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Various Authors. (2023). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2016). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Various Authors. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. Available at: [Link]

  • Various Authors. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

  • Various Authors. (2015). Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. Available at: [Link]

  • Various Authors. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Insertion Reactions of 4-Diazoisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, prominently featured in a range of biologically active compounds. Molecules bearing this motif have been investigated for diverse therapeutic applications, including as inhibitors of HIV-1 integrase and as potential hypnotic agents.[1] The synthetic functionalization of this scaffold is therefore of significant interest to researchers in medicinal chemistry and drug development, aiming to generate novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.[2]

4-Diazoisoquinoline-1,3(2H,4H)-dione has emerged as a versatile synthetic intermediate, primarily serving as a precursor to a highly reactive carbene species. This carbene can undergo a variety of insertion reactions, enabling the direct formation of new carbon-heteroatom and carbon-carbon bonds at the C4 position. This guide provides a comprehensive overview of the general procedures for conducting O-H, N-H, and C-H insertion reactions with this diazo compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles: The Generation and Reactivity of Carbenes

The utility of 4-diazoisoquinoline-1,3(2H,4H)-dione in insertion reactions stems from its ability to generate a carbene intermediate upon extrusion of dinitrogen gas (N₂). This transformation can be initiated either through transition-metal catalysis or photochemically.

Transition-Metal Catalysis: Metals such as rhodium(II) and copper(I) are highly effective catalysts for the decomposition of diazo compounds.[3][4] The reaction proceeds through the formation of a metal-carbene intermediate, which modulates the reactivity of the carbene, often leading to higher selectivity compared to the free carbene.[5] The general catalytic cycle is depicted below.

Metal_Carbene_Formation Diazo 4-Diazoisoquinoline-1,3(2H,4H)-dione MetalCarbene Metal-Carbene Intermediate Diazo->MetalCarbene + Catalyst Catalyst M(L)n Catalyst (e.g., Rh₂(OAc)₄) N2 N₂ MetalCarbene->N2 - N₂ Product Insertion Product MetalCarbene->Product + Substrate (X-H) Substrate Substrate (X-H) (e.g., R-OH, R₂NH) Catalyst_regen M(L)n Catalyst Product->Catalyst_regen - Product

General Catalytic Cycle for Metal-Carbene Formation.

Photochemical Activation: Visible light, often from blue or violet LEDs, can also induce the decomposition of diazo compounds to generate a free carbene.[1][6] This metal-free approach is advantageous for its mild reaction conditions and avoidance of metal contaminants in the final product.[6]

Critical Safety Precautions for Handling Diazo Compounds

Diazo compounds are energetic and potentially explosive, necessitating strict safety protocols.[7] Their stability is influenced by their structure, with increased charge delocalization generally leading to greater stability.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: All manipulations of diazo compounds should be performed in a well-ventilated chemical fume hood.[7]

  • Shielding: Reactions involving the generation or heating of diazo compounds, as well as distillations, should be conducted behind a blast shield.[7]

  • Scale: It is prudent to initially perform reactions on a small scale to assess the stability and reactivity of the specific 4-diazoisoquinoline-1,3(2H,4H)-dione derivative.

  • Incompatible Materials: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[9] Do not use metal spatulas for handling, as this can form shock-sensitive metal azides.[9] Halogenated solvents like dichloromethane should be used with caution, as they can potentially form explosive diazidomethane.[9]

  • Storage: Store diazo compounds in a cool, dark place, preferably in a refrigerator or freezer, and away from light.

  • Disposal: Unused diazo compounds should be quenched by careful addition to acetic acid before disposal.[7]

Part 1: O-H Insertion Reactions

The insertion of the carbene derived from 4-diazoisoquinoline-1,3(2H,4H)-dione into the O-H bond of alcohols or water is a direct method for synthesizing C4-alkoxy or C4-hydroxy derivatives. These reactions can be promoted by transition metals or by visible light.[1][6]

Protocol 1.1: Photochemical O-H Insertion into Alcohols

This protocol describes a general, metal-free procedure for the insertion reaction into an alcohol, adapted from methodologies for other diazo compounds.[1][6]

Materials and Equipment

Reagents/MaterialsEquipment
4-Diazoisoquinoline-1,3(2H,4H)-dioneSchlenk flask or reaction vial
Anhydrous alcohol (e.g., ethanol, methanol, HFIP)Magnetic stirrer and stir bar
Anhydrous solvent (e.g., acetonitrile, DCE)Blue or Violet LED light source
Inert gas supply (Nitrogen or Argon)Syringes and needles
TLC platesRotary evaporator
Silica gel for column chromatographyStandard glassware for work-up

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the diazo compound in the anhydrous solvent of choice (e.g., acetonitrile, to a concentration of ~0.1 M). Add the alcohol (2.0-5.0 equiv) via syringe.

  • Initiation of Reaction: Place the reaction flask in front of a blue or violet LED light source and begin vigorous stirring. The choice of LED wavelength may need to be optimized based on the UV-Vis absorption spectrum of the specific diazo compound.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting diazo compound. These reactions are often complete within 1-4 hours.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-alkoxy-isoquinoline-1,3(2H,4H)-dione product.

Causality and Insights:

  • Excess Alcohol: Using an excess of the alcohol helps to ensure it outcompetes any residual water for the insertion reaction and drives the reaction to completion.

  • Anhydrous Conditions: While some O-H insertion reactions can tolerate water, using anhydrous solvents and reagents is generally recommended to prevent the formation of the corresponding α-hydroxy byproduct.

  • Photochemical Activation: This method avoids the need for metal catalysts, simplifying purification and preventing metal contamination of the product, which is particularly important in drug development.[6]

OH_Insertion_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Add Diazo Compound to an oven-dried flask under N₂ Dissolve 2. Dissolve in anhydrous solvent and add alcohol Setup->Dissolve Irradiate 3. Irradiate with LED light with vigorous stirring Dissolve->Irradiate Monitor 4. Monitor by TLC until starting material is consumed Irradiate->Monitor Concentrate 5. Concentrate reaction mixture in vacuo Monitor->Concentrate Chromatography 6. Purify by flash column chromatography Concentrate->Chromatography Product Isolated O-H Insertion Product Chromatography->Product

Workflow for Photochemical O-H Insertion.

Part 2: N-H Insertion Reactions

The N-H insertion reaction provides a powerful tool for the synthesis of α-amino acid derivatives and for the direct functionalization of amines.[10] This transformation is typically catalyzed by transition metals, with rhodium and iridium complexes being particularly effective.[10][11]

Protocol 2.1: Rhodium-Catalyzed N-H Insertion into Amines

This protocol outlines a general procedure for the rhodium-catalyzed insertion into the N-H bond of primary or secondary amines.

Materials and Equipment

Reagents/MaterialsEquipment
4-Diazoisoquinoline-1,3(2H,4H)-dioneSchlenk flask or reaction vial
Amine (primary or secondary)Magnetic stirrer and stir bar
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)Inert gas supply (Nitrogen or Argon)
Anhydrous, non-coordinating solvent (e.g., DCM, DCE)Syringes and needles
TLC platesRotary evaporator
Silica gel for column chromatographyStandard glassware for work-up

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (1-2 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Dichloromethane) followed by the amine (1.2 equiv).

  • Diazo Addition: Dissolve the 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv) in the anhydrous solvent and add it slowly via syringe pump to the stirred solution of the amine and catalyst at room temperature over 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour, or until TLC analysis indicates full consumption of the diazo compound.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-isoquinoline-1,3(2H,4H)-dione derivative.

Causality and Insights:

  • Catalyst Choice: Dirhodium(II) carboxylates, like Rh₂(OAc)₄, are highly efficient for generating the key rhodium-carbene intermediate.[3] Iridium catalysts can also be effective, particularly for less reactive or bulky amines.[10][11]

  • Slow Addition: The slow addition of the diazo compound is critical. It maintains a low concentration of the highly reactive carbene intermediate, which minimizes side reactions such as carbene dimerization.

  • Stoichiometry: A slight excess of the amine is used to ensure complete trapping of the carbene. However, highly basic amines can sometimes inhibit the Lewis acidic rhodium catalyst, which may require catalyst screening or the use of less basic amine salts.[11]

NH_Insertion_Mechanism Diazo Diazo Compound Rh_Carbene Rh(II)-Carbene Diazo->Rh_Carbene + Rh₂(L)₄ - N₂ Rh_cat Rh₂(L)₄ Ylide Ammonium Ylide Intermediate Rh_Carbene->Ylide + R₂NH Amine R₂NH Product N-H Insertion Product Ylide->Product [1,2]-Proton Shift Product->Rh_cat - Product

Simplified Mechanism for N-H Insertion.

Part 3: C-H Insertion Reactions

Intramolecular and intermolecular C-H insertion reactions are powerful methods for forming C-C bonds, enabling the construction of complex cyclic and acyclic structures.[12][13] These reactions are almost exclusively catalyzed by transition metals, most commonly rhodium(II) complexes.[14]

Protocol 3.1: Intramolecular C-H Insertion (Conceptual)

The feasibility of an intramolecular C-H insertion depends on the presence of an appropriately positioned C-H bond within the 4-diazoisoquinoline-1,3(2H,4H)-dione molecule, typically on an N-substituent. This protocol provides a conceptual framework.

Materials and Equipment

Reagents/MaterialsEquipment
N-substituted 4-Diazoisoquinoline-1,3(2H,4H)-dioneSchlenk flask or reaction vial
Rhodium(II) catalyst (e.g., Rh₂(esp)₂)Magnetic stirrer and stir bar
Anhydrous, non-coordinating solvent (e.g., DCE, Toluene)Inert gas supply (Nitrogen or Argon)
TLC platesRotary evaporator
Silica gel for column chromatographyStandard glassware for work-up

Step-by-Step Procedure

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-substituted 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv) in an anhydrous solvent.

  • Catalyst Addition: Add the rhodium(II) catalyst (1-2 mol%). The choice of catalyst is crucial for selectivity and efficiency.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, concentrate in vacuo, and purify by flash column chromatography.

Causality and Insights:

  • Catalyst Selection: For C-H insertion, the ligand environment of the rhodium catalyst is critical in controlling reactivity and selectivity (e.g., γ-lactam vs. β-lactam formation).[12] Catalysts like Rh₂(esp)₂ are often superior for achieving high stereoselectivity.

  • Reaction Feasibility: The success of this reaction is highly dependent on the substrate. A 5-membered ring closure (γ-lactam formation) via insertion into a C-H bond on an N-alkyl group is generally favored. The specific N-substituent on the isoquinoline-1,3(2H,4H)-dione core would dictate the potential products.

Data Summary Table

The following table summarizes typical conditions for the insertion reactions discussed. Yields are illustrative and will vary based on the specific substrates used.

Reaction TypeCatalyst/PromoterSolventTemperatureTypical YieldsReference(s)
O-H Insertion (Alc)Blue/Violet LEDMeCNRoom Temp60-95%[1]
N-H Insertion (Amine)Rh₂(OAc)₄ (1-2 mol%)DCMRoom Temp70-95%[10][11]
C-H Insertion (Intra)Rh₂(esp)₂ (1-2 mol%)DCE80 °CSubstrate Dep.[12][14]

Conclusion

4-Diazoisoquinoline-1,3(2H,4H)-dione is a valuable reagent for the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. The insertion reactions detailed in this guide provide robust and versatile methods for creating new C-O, C-N, and C-C bonds. By carefully selecting the reaction conditions—choosing between photochemical and metal-catalyzed methods and optimizing the catalyst—researchers can access a wide array of novel derivatives for applications in drug discovery and materials science. Adherence to strict safety protocols is paramount when working with these energetic compounds.

References

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues.ACS Organic & Inorganic Au. (2025).
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.Organic & Biomolecular Chemistry.
  • Working with Hazardous Chemicals.Organic Syntheses.
  • General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines.
  • Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds.Organic Chemistry Portal. (2022).
  • Safe Handling of Azides.safety.pitt.edu. (2013).
  • Diazo Chemistry - Baran Lab.Baran Lab. (2019).
  • Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids.Journal of the American Chemical Society. (2014).
  • Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides.PMC. (2019).
  • Rhodium-catalyzed transformations of diazo compounds via a carbene-based str
  • Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds.Chemical Society Reviews (RSC Publishing). (2022).
  • Diazo-mediated Metal Carbenoid Chemistry.Unknown Source. (2011).
  • General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Arom
  • Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migr

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoquinoline-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. While several synthetic routes to this structure exist, each presents a unique set of challenges and potential side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues, ensuring a higher success rate and purity in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of isoquinoline-1,3-diones, categorized by the synthetic approach.

Category 1: Synthesis from Homophthalic Acid or Anhydride

This classical approach involves the condensation of homophthalic acid or its anhydride with an amine or isocyanate. While robust, it is not without its pitfalls.

Question 1: My reaction yields are consistently low, and I observe gas evolution during the reaction at high temperatures. What is the likely cause?

Answer: The most probable cause of low yields accompanied by gas evolution, especially at elevated temperatures, is the thermal decarboxylation of the homophthalic acid starting material .

  • Causality: Homophthalic acid, when heated, can lose a molecule of carbon dioxide to form 2-methylbenzoic acid. This side reaction is particularly prevalent at temperatures exceeding the melting point of homophthalic acid (around 180-182°C)[1]. The resulting 2-methylbenzoic acid is unreactive under the standard condensation conditions and represents a loss of your key starting material. While homophthalic acid is not a β-keto acid, which undergoes facile decarboxylation, the aromatic ring can stabilize the intermediate carbanion formed upon loss of CO2, making this a significant side reaction at higher temperatures[2].

  • Troubleshooting Protocol:

    • Temperature Control: Carefully monitor and control the reaction temperature. If using a high-boiling solvent, ensure the internal temperature does not significantly exceed 150-160°C. For reactions requiring higher temperatures, consider alternative synthetic routes.

    • Use of Homophthalic Anhydride: Whenever possible, use homophthalic anhydride instead of homophthalic acid. The anhydride is more reactive and often allows for milder reaction conditions, thereby minimizing the risk of decarboxylation.

    • Reaction Time: Prolonged reaction times at high temperatures can exacerbate decarboxylation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Question 2: My final product is contaminated with a significant amount of a byproduct that has a similar polarity to my desired isoquinoline-1,3-dione, making purification difficult. What is this impurity and how can I avoid it?

Answer: This common byproduct is likely the corresponding o-carboxyphenylacetamide derivative , resulting from incomplete cyclization.

  • Causality: The reaction between homophthalic anhydride and an amine initially forms an amic acid intermediate. For this intermediate to cyclize to the desired isoquinoline-1,3-dione, a molecule of water must be eliminated. If the reaction conditions are not sufficiently forcing (e.g., inadequate temperature or lack of a dehydrating agent), this cyclization may be incomplete, leading to the accumulation of the stable amic acid byproduct[3].

  • Troubleshooting Protocol:

    • Azeotropic Water Removal: When using solvents like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove the water formed during the cyclization. This drives the equilibrium towards the desired product.

    • Dehydrating Agents: Consider the addition of a dehydrating agent, such as acetic anhydride, at the end of the reaction to facilitate the final ring closure.

    • Thermal Conditions: Ensure the reaction is heated for a sufficient duration at a temperature that promotes cyclization without causing significant decarboxylation of the starting material.

  • Purification Strategy:

    • Acid-Base Extraction: The amic acid byproduct possesses a free carboxylic acid group, making it soluble in aqueous base (e.g., 1M NaOH). The desired isoquinoline-1,3-dione, being a neutral imide, will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the amic acid, allowing for its separation.

    • Chromatography: If the polarity difference is sufficient, column chromatography on silica gel can be effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve the product from the more polar amic acid.

Question 3: In my Castagnoli-Cushman reaction using homophthalic anhydride, I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The diastereoselectivity of the Castagnoli-Cushman reaction is highly dependent on the reaction conditions, particularly the solvent and temperature. The trans isomer is generally the thermodynamically favored product, while the cis isomer is the kinetically favored one[4].

  • Causality: The reaction proceeds through a zwitterionic intermediate. The stereochemical outcome is determined by the relative rates of the competing pathways leading to the cis and trans products.

  • Troubleshooting Protocol:

    • For the trans isomer (thermodynamic control):

      • Use non-polar, aprotic solvents like toluene or xylene.

      • Employ higher reaction temperatures (e.g., reflux).

    • For the cis isomer (kinetic control):

      • Use polar, protic solvents like trifluoroethanol (TFE)[5].

      • Conduct the reaction at lower temperatures (e.g., -40°C to room temperature)[4].

ConditionPredominant IsomerRationale
High Temperature (e.g., reflux in toluene)transThermodynamic Control
Low Temperature (e.g., -40°C in TFE)cisKinetic Control
Category 2: Synthesis via Radical Cascade of N-Acryloylbenzamides

This modern approach offers access to a wide range of substituted isoquinoline-1,3-diones under mild conditions. However, the radical nature of the reaction can lead to specific side products.

Question 4: My radical cyclization of an N-acryloylbenzamide is giving a complex mixture of products with low conversion to the desired isoquinoline-1,3-dione. What are the possible side reactions?

Answer: Radical reactions can be complex, and several side reactions can compete with the desired cyclization pathway.

  • Causality and Potential Side Products:

    • Premature Quenching of Radicals: The radical intermediates can be quenched by hydrogen atom donors in the reaction mixture before they have a chance to cyclize. This can lead to the formation of the corresponding reduced, uncyclized N-propionylbenzamide.

    • Dimerization: Radical intermediates can dimerize, leading to high molecular weight byproducts.

    • Rearrangement: Depending on the substrate and reaction conditions, radical rearrangements may occur, leading to isomeric products.

  • Troubleshooting Protocol:

    • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can act as a radical scavenger.

    • Solvent Choice: Use anhydrous, high-purity solvents to minimize the presence of adventitious hydrogen atom donors.

    • Initiator Concentration: Optimize the concentration of the radical initiator. Too high a concentration can lead to an increase in dimerization and other side reactions.

    • Substrate Concentration: Running the reaction at a lower concentration can sometimes favor intramolecular cyclization over intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of isoquinoline-1,3-diones from homophthalic anhydride and amines?

A1: While the reaction can proceed thermally, a catalyst can often accelerate the reaction and allow for milder conditions. Acid catalysts, such as p-toluenesulfonic acid or a Lewis acid, can activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and higher yields, particularly with less reactive amines.

Q2: Can I use isocyanates instead of amines in the reaction with homophthalic acid? What are the potential complications?

A2: Yes, isocyanates can be used. The reaction with a carboxylic acid can proceed through a mixed anhydride intermediate, which then decarboxylates to form an amide bond[3]. In the case of homophthalic acid, this would lead to the formation of the isoquinoline-1,3-dione. However, isocyanates are highly reactive and susceptible to hydrolysis. Any moisture in the reaction will convert the isocyanate to the corresponding amine, which can then react as described previously, or to a urea derivative, which can act as a contaminant. Therefore, strictly anhydrous conditions are essential when working with isocyanates.

Q3: My purified isoquinoline-1,3-dione is colored, even after chromatography. What could be the cause?

A3: The color could be due to trace impurities that are highly colored. These could be oxidation products or byproducts from side reactions involving aromatic rings. Recrystallization from a suitable solvent system is often effective at removing such colored impurities. If recrystallization is unsuccessful, treatment with activated carbon followed by filtration may help to decolorize the product.

Q4: What are the best general purification techniques for isoquinoline-1,3-diones?

A4:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvent systems include ethanol, ethyl acetate/hexane, and dichloromethane/hexane. The choice of solvent will depend on the specific solubility of your compound.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from byproducts of different polarities. A gradient elution from a non-polar to a more polar solvent system is typically employed.

  • Preparative TLC/HPLC: For small-scale purifications or for separating very closely related compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Visualizing Key Reaction Pathways

Main Synthetic Route and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions HA Homophthalic Acid HAnh Homophthalic Anhydride HA->HAnh - H2O IQD Isoquinoline-1,3-dione Decarb Decarboxylation HA->Decarb High Temp. AmicAcid Amic Acid Intermediate HAnh->AmicAcid + Amine Amine Amine AmicAcid->IQD - H2O (Cyclization) Incomplete Incomplete Cyclization AmicAcid->Incomplete Insufficient Dehydration MBA 2-Methylbenzoic Acid Decarb->MBA Product

Caption: Synthetic pathways to isoquinoline-1,3-diones and common side reactions.

Troubleshooting Workflow for Low Yields

G Start Low Yield of Isoquinoline-1,3-dione CheckTemp Was the reaction temperature > 160°C? Start->CheckTemp CheckCyclization Is the amic acid intermediate present in the crude product? CheckTemp->CheckCyclization No DecarbSuspected Decarboxylation is likely. CheckTemp->DecarbSuspected Yes IncompleteCyclization Incomplete cyclization is the issue. CheckCyclization->IncompleteCyclization Yes SolutionDecarb Reduce reaction temperature or use homophthalic anhydride. DecarbSuspected->SolutionDecarb SolutionCyclization Use a Dean-Stark trap or add a dehydrating agent. IncompleteCyclization->SolutionCyclization

Caption: Decision tree for troubleshooting low yields in isoquinoline-1,3-dione synthesis.

References

  • Castagnoli, N., Jr., & Cushman, M. (1999). The Castagnoli-Cushman Reaction. Organic Reactions, 54, 1-137.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607. [Link]

  • Niu, Y.-N., & Xia, X.-F. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20(40), 7861-7885. [Link]

  • The Castagnoli–Cushman Reaction. (2023). PMC. Retrieved from [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Synthesis, 2001(02), 243-246. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2025). ResearchGate. Retrieved from [Link]

  • Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 1,3-Dipolar Cycloaddition of Isoquinolinediones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 1,3-dipolar cycloaddition of isoquinolinediones. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles. Here, we delve into the critical factors governing the regioselectivity of this powerful reaction, providing field-proven insights, troubleshooting guides, and detailed protocols to help you navigate experimental challenges and achieve your desired synthetic outcomes.

Our approach is grounded in fundamental chemical principles, drawing from extensive literature on analogous and well-studied systems, particularly those involving isatins, to provide a robust framework for understanding and controlling your reactions with isoquinolinediones.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the 1,3-dipolar cycloaddition of isoquinolinediones.

Q1: How is the 1,3-dipole generated from an isoquinolinedione?

A1: The reactive 1,3-dipole, an azomethine ylide, is typically generated in situ through the thermal decarboxylative condensation of an isoquinoline-1,3-dione with an α-amino acid, such as sarcosine or proline. The isoquinolinedione acts as a carbonyl component, which upon condensation with the amino acid, forms an unstable intermediate that readily loses carbon dioxide to yield the azomethine ylide. This transient species is then trapped by a dipolarophile to form the desired cycloadduct.

Q2: What is regioselectivity in this context, and why is it important?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another when two reactants, each with distinct ends, can combine in different orientations. In the context of the 1,3-dipolar cycloaddition of an isoquinolinedione-derived azomethine ylide with an unsymmetrical dipolarophile (e.g., an acrylate or a substituted styrene), two different regioisomers can be formed. Controlling this selectivity is crucial as the biological activity and physical properties of the resulting spiro-pyrrolidinyl isoquinolinedione scaffold are highly dependent on the specific arrangement of substituents.

Q3: What are the primary factors that control the regioselectivity of this reaction?

A3: The regiochemical outcome is primarily governed by a combination of three factors:

  • Frontier Molecular Orbital (FMO) Interactions: This is often the dominant factor. The reaction's regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer arises from the transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO are aligned.[1][2]

  • Steric Effects: Bulky substituents on either the azomethine ylide or the dipolarophile can hinder a particular orientation of approach, favoring the formation of the less sterically congested regioisomer. In some cases, steric hindrance can override the electronic preferences dictated by FMO theory.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on both the dipolarophile and the azomethine ylide can influence the energies and coefficients of the frontier orbitals, thereby altering the regiochemical preference.

Q4: Can I use catalysts to influence the regioselectivity?

A4: Yes, Lewis acids can significantly impact the regioselectivity of 1,3-dipolar cycloadditions.[3][4] A Lewis acid can coordinate to an electron-withdrawing group on the dipolarophile (e.g., the carbonyl of an acrylate), which lowers the energy of the dipolarophile's LUMO and can alter the relative sizes of the orbital coefficients. This change in the electronic nature of the dipolarophile can lead to a reversal of the regioselectivity compared to the uncatalyzed thermal reaction.[4] However, the choice of Lewis acid and solvent is critical, as they can also influence reaction rates and stereoselectivity.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the 1,3-dipolar cycloaddition of isoquinolinediones.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inefficient generation of the azomethine ylide. 2. Decomposition of the azomethine ylide. 3. Low reactivity of the dipolarophile. 4. Inappropriate reaction conditions (temperature, solvent).1. Optimize Ylide Generation: Ensure the isoquinolinedione and α-amino acid are of high purity. The reaction is often run at elevated temperatures (e.g., refluxing toluene or xylene) to facilitate decarboxylation. Consider using a Dean-Stark trap to remove water, which can hinder the initial condensation.[5] 2. Ensure Efficient Trapping: The azomethine ylide is a transient intermediate. Ensure a sufficient concentration of the dipolarophile is present to trap the ylide as it forms. 3. Activate the Dipolarophile: If using a poorly reactive dipolarophile, consider using one with a strong electron-withdrawing group. Alternatively, the addition of a Lewis acid can activate the dipolarophile.[4] 4. Screen Reaction Conditions: Systematically vary the solvent and temperature. Protic solvents like ethanol can sometimes be effective, while aprotic solvents like toluene, xylene, or DMF are also commonly used. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and temperature.
Poor or Incorrect Regioselectivity 1. Competing electronic and steric effects. 2. Insufficient electronic bias in the reactants. 3. Unintended catalysis or inhibition.1. Modify Reactant Structures: To favor a specific regioisomer, you can rationally modify the steric bulk or electronic properties of the substituents on either the isoquinolinedione or the dipolarophile. For instance, a bulkier substituent on the dipolarophile may favor the formation of the less sterically hindered product. 2. Enhance Electronic Differentiation: Increase the electronic difference between the ends of the dipolarophile by using stronger electron-withdrawing or -donating groups. This will lead to larger differences in the LUMO coefficients and a more pronounced regiochemical preference. 3. Introduce a Lewis Acid Catalyst: As discussed in the FAQs, a Lewis acid can coordinate to the dipolarophile and reverse the inherent regioselectivity of the thermal reaction.[4] Screen various Lewis acids (e.g., Mg(OTf)₂, Sc(OTf)₃, ZnCl₂) and monitor the effect on the regioisomeric ratio. 4. Solvent Effects: The polarity of the solvent can influence the stability of the charge-separated transition states, which can have a modest effect on regioselectivity. It is worthwhile to screen a range of solvents with varying polarities.
Formation of Side Products 1. Dimerization of the azomethine ylide. 2. Polymerization of the dipolarophile. 3. Side reactions of the starting materials under thermal conditions.1. Control Ylide Concentration: If the dipolarophile is not reactive enough, the azomethine ylide may dimerize. Ensure the dipolarophile is present in a slight excess and that the reaction conditions favor the cycloaddition over dimerization. Slow addition of the isoquinolinedione and amino acid to a solution of the dipolarophile at reflux can sometimes mitigate this. 2. Check Dipolarophile Stability: Some highly activated alkenes can be prone to polymerization at elevated temperatures. Ensure the dipolarophile is stable under the reaction conditions. If necessary, use a lower reaction temperature and a more active catalytic system. 3. Purity of Starting Materials: Impurities in the starting materials can lead to unexpected side reactions. Ensure all reactants are purified before use.
Difficulty in Determining Regiochemistry 1. Ambiguous NMR spectra. 2. Co-elution of regioisomers.1. Advanced NMR Techniques: If 1D ¹H and ¹³C NMR are insufficient, utilize 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These can reveal through-space correlations between protons on the newly formed pyrrolidine ring and the isoquinolinedione scaffold, allowing for unambiguous assignment of the regiochemistry.[6] HMBC (Heteronuclear Multiple Bond Correlation) can also be used to establish long-range C-H correlations. 2. X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry.[7] 3. Chromatographic Separation: Optimize chromatographic conditions (e.g., different solvent systems, different stationary phases) to achieve separation of the regioisomers for individual characterization.

Part 3: Mechanistic Insights & Visualizations

Understanding Regioselectivity through Frontier Molecular Orbital (FMO) Theory

The regioselectivity of 1,3-dipolar cycloadditions is often predictable by considering the interaction between the HOMO of the 1,3-dipole (the azomethine ylide) and the LUMO of the dipolarophile (the alkene). The reaction proceeds through a transition state that maximizes the overlap of the orbitals with the largest coefficients.

The reaction is typically a "normal electron demand" cycloaddition, where the HOMO of the dipole is higher in energy than the HOMO of the dipolarophile, and the LUMO of the dipolarophile is lower in energy than the LUMO of the dipole. The dominant interaction is therefore HOMO(dipole) - LUMO(dipolarophile).

FMO_Interaction HOMO_D HOMO LUMO_DP LUMO HOMO_D->LUMO_DP Dominant Interaction (Normal Electron Demand) LUMO_D LUMO HOMO_DP HOMO LUMO_D->HOMO_DP Weaker Interaction

Caption: FMO interactions in a normal electron demand 1,3-dipolar cycloaddition.

The regioselectivity is then determined by the alignment of the largest lobes of the interacting frontier orbitals.

Regioselectivity_FMO cluster_reactants Reactants cluster_pathA Pathway A (Favored) cluster_pathB Pathway B (Disfavored) Ylide Azomethine Ylide (HOMO) TS_A Transition State A (Large-Large Overlap) Ylide->TS_A TS_B Transition State B (Large-Small Overlap) Ylide->TS_B Alkene Alkene (LUMO) (EWG = Electron Withdrawing Group) Alkene->TS_A Alkene->TS_B Product_A Regioisomer A TS_A->Product_A Product_B Regioisomer B TS_B->Product_B

Caption: FMO control of regioselectivity in 1,3-dipolar cycloaddition.

Experimental Workflow for Controlling Regioselectivity

The following workflow outlines a systematic approach to optimizing the regioselectivity of your reaction.

workflow Start Define Target Regioisomer Step1 Initial Reaction Screen (Thermal Conditions) Start->Step1 Step2 Analyze Regioisomeric Ratio (NMR, LC-MS) Step1->Step2 Decision1 Acceptable Regioselectivity? Step2->Decision1 Decision2 Improved? Step2->Decision2 Step3 Modify Dipolarophile (Steric/Electronic Tuning) Decision1->Step3 No Step4 Lewis Acid Catalyst Screen Decision1->Step4 No Step5 Solvent Screen Decision1->Step5 No End Scale-up Synthesis Decision1->End Yes Step3->Step2 Step4->Step2 Step5->Step2 Decision2->Step3 No Optimization Optimize Conditions (Concentration, Temp, Time) Decision2->Optimization Yes Optimization->End

Caption: Systematic workflow for optimizing regioselectivity.

Part 4: Experimental Protocols

Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition of an Isoquinolinedione

Materials:

  • N-substituted isoquinoline-1,3-dione (1.0 equiv)

  • α-amino acid (e.g., sarcosine, 1.2 equiv)

  • Unsymmetrical dipolarophile (1.1 equiv)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the N-substituted isoquinoline-1,3-dione and the dipolarophile.

  • Add the anhydrous solvent to dissolve or suspend the reactants.

  • Add the α-amino acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Characterize the isolated regioisomers using NMR spectroscopy (¹H, ¹³C, NOESY/ROESY) and mass spectrometry to determine their structures and the regioisomeric ratio.[6][7][8]

Protocol 2: Lewis Acid Catalyzed 1,3-Dipolar Cycloaddition

Materials:

  • N-substituted isoquinoline-1,3-dione (1.0 equiv)

  • α-amino acid (e.g., sarcosine, 1.2 equiv)

  • Unsymmetrical dipolarophile (1.1 equiv)

  • Lewis acid catalyst (e.g., Mg(OTf)₂, 10-20 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dipolarophile and the Lewis acid catalyst.

  • Add the anhydrous solvent and stir the mixture at the desired reaction temperature (this can range from room temperature to reflux, depending on the catalyst and substrates).

  • In a separate flask, prepare a suspension of the N-substituted isoquinoline-1,3-dione and the α-amino acid in the same anhydrous solvent.

  • Slowly add the suspension of the isoquinolinedione and amino acid to the solution of the dipolarophile and Lewis acid over a period of time using a syringe pump.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify and characterize the products as described in Protocol 1.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Hussein, E. M., Ahmed, S. A., & El-guesmi, N. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(47), 43048–43063. [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(32), 8596-8634. [Link]

  • Confalone, P. N., & Huie, E. M. (1988). The [3+2] Cycloaddition of Nonstabilized Azomethine Ylides. Organic Reactions, 36, 1-173. [Link]

  • Al-Hamdany, A. J., Dabbagh, A. M., & Shareef, O. A. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. Journal of Physics: Conference Series, 1032, 012043. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]

  • Shams, F., Emamian, S., & Zahedi, E. (2013). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. Journal of Physical and Theoretical Chemistry, 10(2), 115-125. [Link]

  • Gholami, M. R., & Yazdani, E. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Shimizu, T., Ishizaki, M., & Nitada, N. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Chemical & Pharmaceutical Bulletin, 50(7), 908-921. [Link]

  • Kumar, A., & Sharma, S. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Scientific Reports, 10(1), 8031. [Link]

Sources

Troubleshooting low yields in photochemical O–H insertion reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photochemical O–H Insertion Reactions

Welcome to the technical support center for photochemical O–H insertion reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic tool. My goal is to provide not just solutions, but also the underlying scientific reasoning to help you make informed decisions in your experimental design. This is a living document, built from field experience and foundational chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst & Photoreactor Setup

Question 1: My reaction shows low conversion or has stalled completely. Could my photocatalyst be the problem?

Answer: Yes, issues with the photocatalyst are a primary cause of low conversion. Let's break down the possibilities:

  • Catalyst Choice and Compatibility: While dirhodium(II) complexes are historically popular for carbene transfer reactions, they can be less effective for achieving high enantioselectivity in O–H insertions compared to modern copper-based systems.[1] DFT studies suggest that rhodium catalysts may dissociate from the substrate before the key bond-forming step, preventing effective transfer of chiral information.[1] If enantioselectivity is also a concern, consider screening copper(I) catalysts with appropriate chiral ligands. For some substrates, a catalyst- and additive-free approach using only visible light is sufficient and highly effective, which can simplify the system and eliminate catalyst-related issues entirely.[2]

  • Catalyst Deactivation: Photocatalysts are not always stable under prolonged irradiation. A known deactivation pathway involves the in-situ functionalization of the catalyst's ligands by radical intermediates generated during the reaction.[3] This alters the catalyst's electronic properties and can shut down the catalytic cycle.

    • Troubleshooting Tip: If you suspect deactivation, try adding the catalyst in portions throughout the reaction. If this improves the yield, catalyst stability is likely the issue. Also, ensure your starting materials are free from impurities that could act as catalyst poisons, which block active sites through irreversible binding.[4]

  • Incorrect Catalyst Loading: The amount of catalyst can be a surprisingly sensitive parameter. While it's tempting to increase loading to boost a slow reaction, this can sometimes favor side reactions. In one documented rhodium-catalyzed system, high catalyst loading unexpectedly switched the major product from the desired C–O insertion to a C–H insertion byproduct.[5] Conversely, too little catalyst may result in no conversion at all.[5]

    • Protocol: Perform a catalyst loading screen (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific substrate combination.

Question 2: I'm not sure my photoreactor setup is optimal. What are the critical parameters to check?

Answer: An effective photoreactor setup is crucial for ensuring that photons are efficiently delivered to the reaction mixture. Here’s what to verify:

  • Wavelength of Light Source: The emission spectrum of your light source (e.g., LED, mercury lamp) must overlap with the absorption spectrum of your photocatalyst or, in a catalyst-free reaction, the diazo compound. Using the wrong wavelength means the key light-absorbing species will not be excited, and the reaction will not proceed. For many visible-light-mediated processes, a simple blue LED (approx. 450-460 nm) is effective.[2][6]

  • Light Intensity and Penetration: If the reaction mixture is too concentrated or becomes cloudy due to poor solubility or byproduct formation, light cannot penetrate the solution. This is known as the "inner filter effect." The result is that only the solution near the surface of the reactor is reacting, leading to low overall conversion.

    • Troubleshooting Tip: Try diluting the reaction. If this improves the yield, light penetration was likely an issue. For larger-scale reactions, a continuous-flow photochemical reactor is an excellent solution as it ensures uniform irradiation of the entire reaction volume.[2]

  • Reaction Atmosphere: Unless specifically designed to run in air, many photochemical reactions are sensitive to oxygen. Molecular oxygen can quench the excited state of the photocatalyst, a non-productive deactivation pathway that prevents the desired chemistry from occurring.[7] It can also intercept radical intermediates, leading to unwanted oxidized byproducts.

    • Protocol: Always degas your solvent and reaction mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain the reaction under an inert atmosphere.[8]

Section 2: Substrates and Reagents

Question 3: My diazo compound seems to be decomposing, and I see many side products. How can I prevent this?

Answer: The stability of the diazo compound is paramount. These reagents are inherently energetic, and their decomposition can be a major source of low yields.

  • Inherent Stability: The electronic nature of the diazo compound plays a significant role. Highly electron-rich α-aryl-α-diazo carbonyl compounds, for instance, are known to be relatively unstable.[9]

  • Dimerization: A very common side reaction is the dimerization of the diazo compound to form an olefin, which consumes your starting material. This can sometimes be promoted by the metal catalyst itself, especially if the carbene transfer to the alcohol is slow.[1]

  • 1,2-Hydride Shift: For α-alkyl-α-diazoacetates, a competing 1,2-hydride shift can occur to furnish α,β-unsaturated esters as byproducts.[9]

    • Troubleshooting Workflow:

      • Check Purity: Ensure your diazo compound is pure and free of any acid traces from its synthesis, as acid can accelerate decomposition.

      • Slow Addition: Instead of adding all the diazo compound at the beginning, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the diazo reagent low, disfavoring dimerization and other decomposition pathways.

      • Temperature Control: Although many photochemical reactions are run at room temperature, excessive heat from the light source can accelerate decomposition. Use a cooling fan or a water bath to maintain a constant, moderate temperature.

Question 4: The yield of my O–H insertion varies dramatically depending on the alcohol I use. Why is this happening?

Answer: The structure and purity of the hydroxyl-containing substrate are critical.

  • Steric Hindrance: The steric bulk around the hydroxyl group significantly impacts the reaction rate. Generally, primary alcohols react more efficiently than secondary alcohols, which are in turn more reactive than tertiary alcohols.[9] Phenols can also be effective substrates.

  • Presence of Water: The role of water is complex and highly system-dependent. In many photocatalytic systems, anhydrous conditions are essential, as water can compete with the alcohol substrate, leading to the formation of an α-hydroxy ester byproduct and reduced yield of the desired α-alkoxy ester.[6] However, in a notable copper/bisazaferrocene catalyzed system, the serendipitous discovery was made that a small amount of water was required to achieve high enantioselectivity.[9]

    • Troubleshooting Tip: First, try the reaction under rigorously dry conditions using anhydrous solvents and molecular sieves. If the yield is still low, and particularly if you are using a copper-based catalyst system, consider performing a screen where you deliberately add small, controlled amounts of water (e.g., 1-5 equivalents) to see if it has a beneficial effect.

G start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion no_conversion Problem: Reaction Not Initiating check_conversion->no_conversion No low_product Problem: Side Reactions Dominating check_conversion->low_product Yes check_light Check Light Source: - Wavelength match catalyst? - Lamp functioning? no_conversion->check_light check_catalyst Check Catalyst: - Correct loading? - Deactivated/Poisoned? check_light->check_catalyst check_atmosphere Check Atmosphere: - Is system properly degassed? - Maintained under N2/Ar? check_catalyst->check_atmosphere analyze_byproducts Analyze Byproducts by GC-MS/LC-MS low_product->analyze_byproducts dimer Diazo Dimerization? analyze_byproducts->dimer ch_insertion C-H Insertion? analyze_byproducts->ch_insertion hydrolysis Hydrolysis Product? analyze_byproducts->hydrolysis solution_dimer Solution: - Use syringe pump for slow addition - Lower diazo concentration dimer->solution_dimer Yes solution_ch Solution: - Change solvent - Screen different catalyst (e.g., Cu instead of Rh) ch_insertion->solution_ch Yes solution_hydrolysis Solution: - Use anhydrous solvent - Add molecular sieves hydrolysis->solution_hydrolysis Yes

Caption: A decision tree for troubleshooting low yields.

Section 3: Reaction Parameters

Question 5: How critical is my choice of solvent?

Answer: Extremely critical. The solvent does more than just dissolve your reagents; it actively influences the reaction's outcome by stabilizing or destabilizing electronic states and intermediates.[10][11]

  • Polarity and Coordinating Ability: For a copper-catalyzed O-H insertion, changing the solvent from 1,2-dichloroethane (DCE) to diethyl ether or toluene resulted in a dramatic drop in enantioselectivity from 86% ee to just 7% ee.[9] Solvents like dichloromethane (DCM) and DCE are often good starting points.

  • Reactivity: Be aware that some solvents can also act as substrates. For example, tetrahydrofuran (THF) can undergo competing C-H insertion, which may become the dominant pathway depending on the catalyst and conditions.[5]

SolventTypical PolarityCommentsPotential Issues
Dichloromethane (DCM) Polar AproticGenerally a good starting point. Solubilizes many organic molecules and catalysts.Can be reactive in some radical chemistries.
1,2-Dichloroethane (DCE) Polar AproticOften provides good yields and selectivity in metal-catalyzed reactions.[9]Higher boiling point than DCM.
Acetonitrile (MeCN) Polar AproticCan coordinate to metal centers, potentially altering catalyst activity.Can be a source of water if not anhydrous grade.
Toluene NonpolarCan lead to low enantioselectivity in some chiral systems.[9]Good for solubilizing nonpolar substrates.
Diethyl Ether (Et₂O) Polar AproticCan lead to low enantioselectivity.[9] Lewis basicity may interfere with catalyst.Low boiling point, volatile.
Section 4: Competing Reactions & Byproducts

Question 6: I've identified a major byproduct from C–H insertion into the solvent/substrate. How can I favor the desired O–H insertion?

Answer: The competition between C–H and O–H insertion is a classic challenge, particularly with highly reactive rhodium carbenes. The O–H insertion is often kinetically faster, but C–H insertion can be thermodynamically favored or become competitive under certain conditions.

  • Mechanism: O–H insertion can proceed via a concerted pathway or a stepwise process involving the formation of an oxonium ylide intermediate followed by proton transfer.[12] The relative activation barriers for these pathways versus C–H insertion determine the product ratio.

  • Catalyst Control: As discussed, the catalyst choice is key. Dirhodium catalysts are notoriously efficient at C–H insertions. Switching to a copper-based catalyst may increase the selectivity for O–H insertion.[1] In some specialized cases, a unique rhodium/Xantphos catalytic system was developed to completely override the expected O–H insertion in phenols in favor of a para-selective C–H functionalization, demonstrating the power of ligand choice.[13]

  • Substrate Concentration: The concentration of the alcohol can play a role. O–H insertion is bimolecular, so its rate depends on the alcohol concentration. If the competing reaction is unimolecular (e.g., an intramolecular C–H insertion), running the reaction at a higher concentration of the alcohol may favor the desired O–H pathway.

G cluster_0 Carbene Generation cluster_1 Reaction Pathways Diazo Diazo Compound (R-C(N2)-R') Carbene Metal Carbene or Free Carbene Diazo->Carbene  hν / [Catalyst] - N2 OH_Insertion Desired Product (O-H Insertion) Carbene->OH_Insertion + R''-OH Side_Reaction1 Side Product (C-H Insertion) Carbene->Side_Reaction1 + Substrate C-H Side_Reaction2 Side Product (Dimerization) Carbene->Side_Reaction2 + Diazo Compound Side_Reaction3 Side Product (Ylide Rearrangement) Carbene->Side_Reaction3 + R''-OH (Stepwise)

Caption: Key pathways in photochemical reactions of diazo compounds.

Standardized Experimental Protocol

This protocol provides a general starting point. It should be optimized for your specific substrates and catalyst system.

Objective: To perform a small-scale photochemical O–H insertion reaction.

Materials:

  • Photoreactor (e.g., commercially available vial reactor with LED illumination)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Syringes and syringe pump (optional, but recommended)

  • Diazo compound (0.1 mmol, 1.0 equiv)

  • Alcohol (0.5 mmol, 5.0 equiv, to act as reagent and co-solvent)

  • Photocatalyst (e.g., Cu(OTf)₂, 0.002 mmol, 0.02 equiv)

  • Chiral ligand (if required, e.g., 0.0022 mmol, 0.022 equiv)

  • Anhydrous solvent (e.g., DCM, to make up a final concentration of ~0.1 M)

Procedure:

  • Reactor Setup: Place the reaction vial in the photoreactor. If the light source generates significant heat, set up a fan or cooling bath to maintain the reaction at room temperature (~25 °C).

  • Reagent Preparation: In the oven-dried reaction vial, add the photocatalyst, ligand (if used), and the alcohol under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Solvent Addition & Degassing: Add the anhydrous solvent via syringe. Seal the vial with a septum. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Initiation: Turn on the magnetic stirrer and the light source.

  • Diazo Addition: Dissolve the diazo compound in a small amount of anhydrous solvent. Add this solution to the reaction mixture. For best results, add it dropwise over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots with a syringe. Check for the consumption of the diazo compound.

  • Workup: Once the reaction is complete (or has stalled), turn off the light source. Quench the reaction by opening it to the air. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired O–H insertion product.

References

  • Doyle, M. P., & Hu, W. (2003). Catalytic Enantioselective O-H Insertion Reactions. Angewandte Chemie International Edition, 42(41), 5005-5008. Available at: [Link]

  • Pei, C., Empel, C., & Koenigs, R. M. (2023). Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. Angewandte Chemie International Edition, 62(5), e202214753. Available at: [Link]

  • Wikipedia contributors. (2024). Photolithography. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Su, X., et al. (2023). Anhydrous Carbene Insertion Reactions: A Synthetic Platform for DNA‐Encoded Library. Angewandte Chemie International Edition, 62(52), e202313398. Available at: [Link]

  • Li, Z., et al. (2021). B(C6F5)3-catalyzed O–H insertion reactions of diazoalkanes with phosphinic acids. Organic & Biomolecular Chemistry, 19(25), 5546-5550. Available at: [Link]

  • Sassel, L., et al. (2024). Messy Chemistry and the Emergence of Life. Life, 14(4), 458. Available at: [Link]

  • Liang, Y., et al. (2014). Mechanistic Insight into the Rhodium-Catalyzed O–H Insertion Reaction: A DFT Study. The Journal of Organic Chemistry, 79(15), 7074-7082. Available at: [Link]

  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4288-4298. Available at: [Link]

  • Henglein, A. (1984). Role of OH. radicals and trapped holes in photocatalysis. A pulse radiolysis study. Pure and Applied Chemistry, 56(9), 1215-1224. Available at: [Link]

  • Devery III, J. J., et al. (2015). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. Chemical Science, 6(2), 1041-1046. Available at: [Link]

  • Sun, J., et al. (2023). Gold(III)-Substituted Carbenes. Inorganic Chemistry, 62(4), 1437-1445. Available at: [Link]

  • Qureshi, A., & Takanabe, K. (2017). Recent Strategies to Improve the Photocatalytic Efficiency of TiO2 for Enhanced Water Splitting to Produce Hydrogen. Catalysts, 7(10), 303. Available at: [Link]

  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4288-4298. Available at: [Link]

  • Doyle, M. P., & Ford, G. C. (2013). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews, 42(12), 5261-5276. Available at: [Link]

  • Ghosh, S., & Ghorai, P. (2023). Electro-photochemical Functionalization of C(sp3)–H bonds: Synthesis toward Sustainability. JACS Au, 3(10), 2686-2703. Available at: [Link]

  • Kantin, G. P., & Dar'in, D. V. (2022). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 27(19), 6652. Available at: [Link]

  • Fodor, S. P. A., et al. (2019). Increasing efficiency of photochemical reactions on substrates. Google Patents, WO2019232067A1.
  • Islam, S. D.-M., & Ito, O. (1999). Solvent effects on rates of photochemical reaction of Rose Bengal triple state studied by nanosecond laser photolysis. Journal of Photochemistry and Photobiology A: Chemistry, 123(1-3), 53-58. Available at: [Link]

  • Wang, J. (2014). Transition-Metal-Catalyzed Enantioselective Heteroatom–Hydrogen Bond Insertion Reactions. Accounts of Chemical Research, 47(4), 1144-1155. Available at: [Link]

  • Bai, J., et al. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Synlett, 33(20), 2048-2052. Available at: [Link]

  • Moody, C. J., & Taylor, R. J. K. (1990). Anomalous Intramolecular C−H Insertion Reactions of Rhodium Carbenoids: Factors Influencing the Reaction Course and Mechanistic Implications. Tetrahedron, 46(18), 6501-6524. Available at: [Link]

  • Pitre, S. P., & McTiernan, C. D. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(15), 8683-8732. Available at: [Link]

  • Ghorai, P., et al. (2021). Visible-Light Photoredox-Catalyzed Radical Addition/Cyclization of Imidazoles with Alkenes: Access to Polycyclic Imidazoles Bearing Alkylsulfonyl or Exocyclic Olefin Units. The Journal of Organic Chemistry, 86(17), 11775-11787. Available at: [Link]

  • NPTEL-NOC IITM. (2018, August 29). Lec 13 Catalyst deactivation [Video]. YouTube. Available at: [Link]

  • Wang, J., et al. (2017). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. Journal of the American Chemical Society, 139(46), 16864-16867. Available at: [Link]

  • Wang, Y., et al. (2022). Electrochemical S–H and O–H insertion reactions from thiols or salicylic acids with diazo esters. Organic & Biomolecular Chemistry, 20(45), 8962-8966. Available at: [Link]

  • Ghorai, P., et al. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to Assessing the Selectivity of 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones for Cyclin-Dependent Kinase 4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental framework for evaluating the selectivity of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as inhibitors of Cyclin-Dependent Kinase 4 (CDK4). This document emphasizes the causal logic behind experimental choices and provides actionable protocols for robust assessment.

The Critical Role of CDK4 in Cell Cycle Progression and Oncology

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the orderly progression of the cell cycle.[1][2] Specifically, the CDK4/cyclin D1 complex is a pivotal regulator of the G1 to S phase transition.[1] It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.[3] Dysregulation of the CDK4/cyclin D1 axis is a hallmark of many cancers, making it a prime therapeutic target.[1] The clinical success of CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib in treating certain types of breast cancer has validated this approach.[4] However, achieving high selectivity for CDK4 over other closely related kinases, particularly CDK6 and other CDKs, remains a significant challenge in drug discovery to minimize off-target effects and potential toxicities.

The following diagram illustrates the canonical CDK4/Cyclin D-Rb-E2F signaling pathway, a critical checkpoint in the G1 phase of the cell cycle.

CDK4 Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D upregulates CDK4_Cyclin_D Active CDK4/Cyclin D Complex Cyclin_D->CDK4_Cyclin_D binds & activates CDK4 CDK4 CDK4->CDK4_Cyclin_D Rb Retinoblastoma Protein (Rb) CDK4_Cyclin_D->Rb phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb Phosphorylated Rb (pRb) Rb->pRb E2F E2F Transcription Factor E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates transcription of pRb->E2F releases Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 4-(phenylaminomethylene) isoquinoline-1,3(2H,4H)-dione Inhibitor->CDK4_Cyclin_D inhibits Enzymatic Kinase Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate enzyme, compound, substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare CDK4/CycD1 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare GST-Rb (C-terminus) and ATP solution Substrate_Prep->Incubation Detection Quantify Rb phosphorylation (e.g., ADP-Glo, TR-FRET) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for an in vitro enzymatic kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione compound in an appropriate solvent, such as DMSO.

  • Reaction Mixture Preparation: In a microplate, combine the purified recombinant CDK4/cyclin D3 enzyme, a kinase buffer, and the test compound at various concentrations. [5]3. Initiation of Reaction: Add a mixture of the GST-Rb substrate and ATP to initiate the kinase reaction. [5]4. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a detection reagent such as Kinase-Glo®. [5]The luminescence signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of Rb Phosphorylation

To confirm that the compound is active in a cellular context, a Western blot analysis to detect the phosphorylation of Rb is a standard and effective method. A reduction in phosphorylated Rb (pRb) at serine 780, a known CDK4 phosphorylation site, indicates target engagement. [3] Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7, which has an intact Rb pathway) in culture plates and allow them to adhere. Treat the cells with varying concentrations of the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Rb (Ser780).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control such as β-actin. A dose-dependent decrease in the pRb/total Rb ratio confirms the inhibitory activity of the compound on the CDK4 pathway in cells. [6]

Cell Proliferation Assay

To assess the functional consequence of CDK4 inhibition, a cell proliferation assay is performed. It is crucial to use a DNA-based quantification method, as metabolic assays (e.g., MTT or ATP-based) can be confounded by cell growth in size during G1 arrest. [7][8] Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Quantification of Cell Number: Use a DNA-based proliferation assay, such as CyQuant®, which measures the DNA content as a direct indicator of cell number. [4][7]4. Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Comparison with Marketed CDK4/6 Inhibitors and Future Directions

The 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione class of compounds shows a promising selectivity profile for CDK4 over other CDKs based on initial findings. [1]This high selectivity could potentially translate to a better safety profile compared to less selective inhibitors. However, a direct comparison with marketed drugs like palbociclib, ribociclib, and abemaciclib requires a head-to-head analysis using the same comprehensive kinase screening panel and standardized cellular assays.

Future investigations should focus on:

  • Broad Kinase Profiling: Screening lead compounds against a large panel of kinases to identify any unforeseen off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the anti-tumor activity and drug metabolism and pharmacokinetic (DMPK) properties of promising candidates in relevant animal models.

  • Biomarker Discovery: Identifying biomarkers that can predict sensitivity or resistance to this class of inhibitors.

By employing the rigorous assessment methodologies outlined in this guide, researchers can confidently evaluate the selectivity and therapeutic potential of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as a next-generation of highly selective CDK4 inhibitors.

References

  • Kong, X., et al. (2016). Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives revealed by molecular modeling studies. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tsou, H.-R., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). Journal of Medicinal Chemistry. Available at: [Link]

  • Tsou, H.-R., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb... Available at: [Link]

  • Bio SB. (n.d.). CDK4, RMab IVD. Available at: [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Gupta, M., & Madan, A. K. (n.d.). Diverse models for the prediction of CDK4 inhibitory activity of substituted 4-aminomethylene isoquinoline-1, 3-diones. Journal of Chemical Sciences. Available at: [Link]

  • Sacco, J. J., et al. (2016). Preclinical evaluation of CDK4 phosphorylation predicts high sensitivity of pleural mesotheliomas to CDK4/6 inhibition. Oncotarget. Available at: [Link]

  • Chen, P.-L., et al. (1989). Phosphorylation of the retinoblastoma gene product is modulated during the cell cycle and cellular differentiation. PubMed. Available at: [Link]

  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. Available at: [Link]

  • Mou, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Western blotting assay is performed to determine the expression of... Available at: [Link]

  • Guha, M. (2021). Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. Nature Communications. Available at: [Link]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Breast Cancer. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. Available at: [Link]

  • Tsou, H.-R., et al. (2008). 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. Available at: [Link]

  • O'Leary, B., et al. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Cancer. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of a promising class of therapeutic agents: the 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione derivatives. These compounds have garnered significant interest, particularly as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2]

This document moves beyond a simple recitation of data. It is designed to offer a practical, field-proven perspective on why assessing the cross-reactivity of these molecules is paramount, how it can be experimentally determined, and what the findings might imply for their therapeutic development. We will delve into the known selectivity of this scaffold, compare it with other CDK4/6 inhibitors, and provide a detailed protocol for comprehensive kinase profiling.

The Imperative of Selectivity for Isoquinolinedione-Based CDK4 Inhibitors

The therapeutic rationale for inhibiting CDK4 is compelling. In many cancers, the CDK4/Cyclin D complex is hyperactive, leading to uncontrolled cell proliferation through the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] Selective inhibition of CDK4 can thus halt the cell cycle in the G1 phase, providing a targeted anti-cancer strategy.[3][5]

However, the human kinome is vast, comprising over 500 protein kinases. Many of these share structural similarities in their ATP-binding pockets, creating the potential for a single inhibitor to bind to multiple kinases. Such "off-target" binding can lead to a range of unintended consequences, from unforeseen toxicities to even a potential therapeutic benefit in a different indication.[6] For the 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione derivatives, which are designed to be ATP-competitive inhibitors, a thorough understanding of their kinome-wide selectivity is not just an academic exercise—it is a crucial step in de-risking their clinical development.

The CDK4 Signaling Pathway

To appreciate the impact of these inhibitors, it is essential to understand their place in the cell cycle machinery. The following diagram illustrates the canonical CDK4 pathway.

CDK4_Pathway cluster_Rb Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates Active_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->Active_CDK46 CDK46 CDK4/6 CDK46->Active_CDK46 p16 p16INK4A p16->CDK46 inhibits Rb Rb Active_CDK46->Rb phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb (Phosphorylated) E2F E2F E2F->Rb_E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription Rb_E2F->pRb releases Inhibitor Isoquinolinedione Derivatives Inhibitor->Active_CDK46 inhibits ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min at RT) A->B C ADP + Remaining ATP B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min at RT) D->E F ADP only E->F G Add Kinase Detection Reagent (ADP -> ATP) F->G H Incubate (30-60 min at RT) G->H I Luciferase/Luciferin Reaction H->I J Measure Luminescence I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology

Materials:

  • 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione derivative (test compound)

  • Kinase panel of interest (e.g., CDK family, or a broader diversity panel)

  • Corresponding kinase substrates

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM).

    • Create intermediate dilutions of the compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction Setup (5 µL volume per well): [7] * In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 2.5 µL of a 2x compound/ATP solution.

    • Include "no inhibitor" controls (vehicle only) for 100% activity and "no kinase" controls for background.

    • Mix gently by shaking the plate.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. [7] * Mix the plate and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP. [8]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides the luciferase/luciferin needed for light production. [7] * Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Conclusion and Future Directions

The 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione scaffold represents a promising starting point for the development of selective CDK4 inhibitors. The initial data shows excellent selectivity against closely related CDKs, which is a critical first hurdle. However, to fully realize their therapeutic potential, a comprehensive understanding of their kinome-wide cross-reactivity is essential.

The experimental framework provided in this guide offers a clear and robust method for generating this crucial dataset. By performing a broad kinase panel screen, researchers can:

  • De-risk development: Identify potential off-target liabilities early in the process.

  • Uncover new opportunities: An unexpected off-target hit could open up new therapeutic avenues.

  • Guide medicinal chemistry efforts: Inform the design of next-generation derivatives with even greater selectivity and potency.

Ultimately, a thorough and well-documented cross-reactivity profile is a cornerstone of a successful drug development program. It provides the confidence needed to move forward into more complex cellular and in vivo models, bringing these promising compounds one step closer to the clinic.

References

  • Kim, D. C., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(14), 4045-4057. [Link]

  • Lee, J. H., et al. (2009). 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(1), 143-154. [Link]

  • Musgrove, E. A., et al. (2022). CDK4: a master regulator of the cell cycle and its role in cancer. Cell Death & Disease, 13(8), 737. [Link]

  • García-Alvarez, A., et al. (2020). How selective are clinical CDK4/6 inhibitors? Journal of Cellular and Molecular Medicine, 24(24), 14067-14078. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 4. [Link]

  • Tiedt, R., et al. (2017). Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13 Supplement), 2346. [Link]

  • American Chemical Society Publications. (n.d.). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). [Link]

  • Novartis OAK. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • ResearchGate. (n.d.). Chemical structure of the different CDK inhibitors. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • VJHemOnc. (2024). Next generation CDK4 + CDK2 selective inhibitor in HR+ HER2- metastatic breast cancer. [Link]

  • Shepherd, C., et al. (2013). The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. Clinical Cancer Research, 19(19), 5320-5328. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Wood, E. R., et al. (2013). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncology Reports, 30(4), 1887-1893. [Link]

  • ResearchGate. (n.d.). CDK4 pathway. In response to mitogenic signaling, CDK4 and CDK6... [Link]

  • ResearchGate. (n.d.). Chemical structures of CDK4/6 selective drugs... [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. [Link]

  • YouTube. (2025). SABCS Snippets: Beyond CDK4/6 Inhibitors. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.